molecular formula C17H14Cl2N2O B13801333 2,3,5,6-Tetrahydro-5-(3,4-dichlorophenyl)-imidazo(2,1-a)isoquinolin-5-ol CAS No. 56882-49-6

2,3,5,6-Tetrahydro-5-(3,4-dichlorophenyl)-imidazo(2,1-a)isoquinolin-5-ol

Cat. No.: B13801333
CAS No.: 56882-49-6
M. Wt: 333.2 g/mol
InChI Key: ALWSRDVAPSKHSV-UHFFFAOYSA-N
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Description

5-(3,4-Dichlorophenyl)-2,3,5,6-tetrahydroimidazo[2,1-a]isoquinolin-5-ol is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. This particular compound features a dichlorophenyl group and an imidazoisoquinoline core, making it a unique and interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dichlorophenyl)-2,3,5,6-tetrahydroimidazo[2,1-a]isoquinolin-5-ol typically involves multi-step organic reactions. One common method involves the cyclization of an appropriate precursor, such as a dichlorophenyl-substituted amine, with a suitable isoquinoline derivative under acidic or basic conditions. The reaction may require the use of catalysts such as palladium or rhodium to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dichlorophenyl)-2,3,5,6-tetrahydroimidazo[2,1-a]isoquinolin-5-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroisoquinolines .

Scientific Research Applications

5-(3,4-Dichlorophenyl)-2,3,5,6-tetrahydroimidazo[2,1-a]isoquinolin-5-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3,4-Dichlorophenyl)-2,3,5,6-tetrahydroimidazo[2,1-a]isoquinolin-5-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3,4-Dichlorophenyl)-2,3,5,6-tetrahydroimidazo[2,1-a]isoquinolin-5-ol is unique due to its dichlorophenyl group and imidazoisoquinoline core, which confer distinct chemical and biological properties.

Properties

CAS No.

56882-49-6

Molecular Formula

C17H14Cl2N2O

Molecular Weight

333.2 g/mol

IUPAC Name

5-(3,4-dichlorophenyl)-3,6-dihydro-2H-imidazo[2,1-a]isoquinolin-5-ol

InChI

InChI=1S/C17H14Cl2N2O/c18-14-6-5-12(9-15(14)19)17(22)10-11-3-1-2-4-13(11)16-20-7-8-21(16)17/h1-6,9,22H,7-8,10H2

InChI Key

ALWSRDVAPSKHSV-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=N1)C3=CC=CC=C3CC2(C4=CC(=C(C=C4)Cl)Cl)O

Origin of Product

United States

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